![molecular formula C24H24FN3O2S B2485581 N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-11-8](/img/structure/B2485581.png)
N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as FENINDOX, is a novel compound that has been recently synthesized and studied for its potential use in scientific research. This compound belongs to the class of oxalamide derivatives and exhibits interesting pharmacological properties.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that they could have multiple targets of action, depending on the specific derivative and its structure.
Mode of action
The mode of action of indole derivatives can vary widely, depending on the specific derivative and its targets. Their ability to bind to multiple receptors suggests that they might act by modulating the activity of these receptors .
Biochemical pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely, depending on their specific structure. The presence of an indole nucleus in a compound can enhance its biological activity, suggesting that it might also enhance its bioavailability .
Result of action
The result of action of indole derivatives can vary widely, depending on their specific targets and mode of action. Their diverse biological activities suggest that they can have a wide range of molecular and cellular effects .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the action of these compounds .
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is its high affinity and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a relatively new compound and its pharmacological properties are not fully characterized yet. Further studies are needed to fully understand its potential uses and limitations.
Future Directions
There are several potential future directions for research on N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its potential use as a tool for studying the role of sigma-1 receptors in various physiological processes, including pain perception, memory, and neuroprotection. Finally, further studies are needed to fully understand the pharmacological properties of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and to develop new derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide was first reported in a research article published in the Journal of Medicinal Chemistry in 2017. The synthesis involves a multi-step process starting from commercially available starting materials. The final product is obtained in good yield and high purity using column chromatography.
Scientific Research Applications
N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been primarily studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes including pain perception, memory, and mood regulation. N1-(4-fluorophenethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been used in studies to investigate the role of sigma-1 receptors in these processes and to develop new therapeutic agents targeting this receptor.
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHMTWKITTXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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